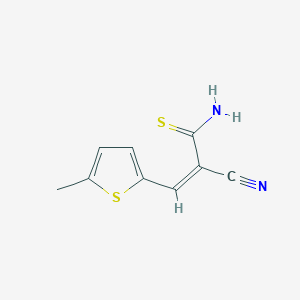

![molecular formula C21H23N3O2 B5547277 1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B5547277.png)

1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of molecules that have attracted significant attention due to their potential in various applications, particularly in medicinal chemistry. The compound features an indole-dione core, substituted with a piperazine ring, which is known for its versatility in chemical reactions and relevance in synthesizing biologically active molecules.

Synthesis Analysis

The synthesis of related indole and piperazine derivatives has been demonstrated through various methods. One approach involves the use of readily available piperazine-2,5-dione to prepare arylmethylenepiperazine-2,5-diones, which can be cyclized to yield pyrazino[1,2-a]indoles. These indole compounds can further undergo reactions to yield substituted indoles, highlighting a versatile pathway for synthesizing complex molecules similar to the compound of interest (Akeng’a & Read, 2005).

Molecular Structure Analysis

The molecular structure of compounds closely related to "1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione" has been characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These studies provide insights into the conformation, stereochemistry, and overall geometry of the molecule, which are crucial for understanding its chemical behavior and interactions (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

The compound's chemical reactivity can be inferred from related studies, where piperazine-2,5-diones have been shown to undergo various chemical transformations, including cyclization, substitution, and addition reactions. These reactions expand the chemical diversity of the core structure and allow for the introduction of functional groups that modify the compound's properties (Elix et al., 1986).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular composition and arrangement. Piperazine derivatives often exhibit polymorphism, affecting their physical properties. Studies on similar compounds have utilized techniques like differential scanning calorimetry (DSC) and single-crystal X-ray analysis to explore these aspects (Polaske et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by the functional groups present in the molecule. Spectroscopic studies, such as FT-IR, FT-Raman, UV, and NMR, provide detailed information about the chemical environment of the molecule, aiding in understanding its reactivity and interactions with other molecules (Subashini & Periandy, 2017).

科学的研究の応用

Indole Synthesis and Classification

Indoles are a class of compounds that have inspired chemists due to their broad range of biological activities. A review by Taber and Tirunahari (2011) presents a comprehensive classification of indole syntheses, highlighting the versatility of indole compounds in organic chemistry. This classification provides a foundation for understanding the synthesis of complex indole derivatives, including "1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione" (Taber & Tirunahari, 2011).

Piperazine Derivatives in Therapeutics

Piperazine and its analogs, as found in the structure of "1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione," are integral to a variety of pharmacologically active molecules. Rathi et al. (2016) reviewed piperazine derivatives, highlighting their therapeutic applications across a range of conditions, from psychiatric disorders to infectious diseases. This review underscores the medicinal significance of piperazine-containing compounds (Rathi et al., 2016).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine, as part of "1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione," has been investigated for its potential in treating tuberculosis. Girase et al. (2020) reviewed the anti-mycobacterial properties of piperazine-based compounds, illustrating their effectiveness against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Girase et al., 2020).

Pharmacological Profile of Lurasidone

Lurasidone, a compound containing a piperazine moiety similar to the one in "1-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione," has been extensively studied for its use in treating mood and psychotic disorders. Pompili et al. (2018) provide an in-depth review of lurasidone, detailing its efficacy, safety, and tolerability in clinical settings, highlighting the potential of piperazine derivatives in psychiatric pharmacotherapy (Pompili et al., 2018).

特性

IUPAC Name |

1-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-16-5-4-6-17(13-16)14-22-9-11-23(12-10-22)15-24-19-8-3-2-7-18(19)20(25)21(24)26/h2-8,13H,9-12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLCXUDOVDIIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CN3C4=CC=CC=C4C(=O)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}-1H-indole-2,3-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

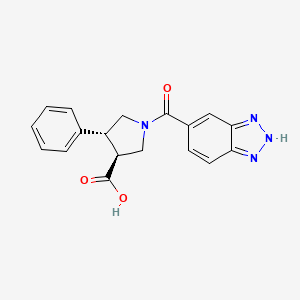

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-thieno[2,3-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide](/img/structure/B5547201.png)

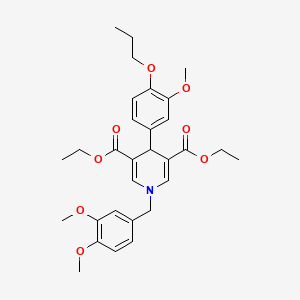

![N-cyclohexyl-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-N-methyl-2-pyridinamine](/img/structure/B5547211.png)

![2-methyl-8-[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5547219.png)

![1,9-dioxaspiro[5.5]undec-4-yl[2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethyl]amine](/img/structure/B5547223.png)

![2-({2-[(4-chlorophenoxy)acetyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5547228.png)

![(1S*,5R*)-6-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5547237.png)

![9-ethyl-3,4-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5547244.png)

![1,1'-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5547250.png)

![[(3R*,5R*)-1-[(5-methyl-3-thienyl)carbonyl]-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5547265.png)

![4-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5547283.png)

![3-methyl-4-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-pyrrolidinyl}-1,2,5-oxadiazole](/img/structure/B5547285.png)